5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring substituted with a cyclopentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.
Introduction of the Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group is introduced via nucleophilic substitution reactions. For instance, a thiol group can react with a cyclopentyl halide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with triazole rings have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The cyclopentylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopentylsulfanyl)-1,2,4-triazole: Similar structure but lacks the amino group.
5-(Cyclopentylthio)-1,2,4-triazole: Similar structure but with a thio group instead of a sulfanyl group.
4-Amino-5-(cyclopentylsulfanyl)-1,2,4-triazole: Similar structure but with the amino group at a different position.
Uniqueness
5-(Cyclopentylsulfanyl)-4H-1,2,4-triazol-3-amine is unique due to the specific positioning of the cyclopentylsulfanyl and amino groups on the triazole ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclopentylsulfanyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-6-9-7(11-10-6)12-5-3-1-2-4-5/h5H,1-4H2,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZZGLRMQKBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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